Cas no 1805041-73-9 (Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate
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- インチ: 1S/C11H11Br2F2NO2/c1-2-18-9(17)4-6-3-7(11(14)15)10(13)16-8(6)5-12/h3,11H,2,4-5H2,1H3
- InChIKey: NORDSIGIZKWKFC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)F)C=C(C(CBr)=N1)CC(=O)OCC
計算された属性
- せいみつぶんしりょう: 386.91041 g/mol
- どういたいしつりょう: 384.91246 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 387.01
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053417-1g |
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate |
1805041-73-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Back matter
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetateに関する追加情報
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805041-73-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805041-73-9) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural motifs, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of multiple reactive sites, including bromo and difluoromethyl substituents, makes it an invaluable building block for chemists and pharmacologists aiming to design molecules with enhanced biological activity.
The compound's molecular structure, featuring a pyridine core appended with an acetic ester group, a bromomethyl moiety, and a difluoromethyl group, endows it with a high degree of reactivity. These functional groups are strategically positioned to facilitate various chemical transformations, making it an ideal candidate for constructing complex scaffolds. In particular, the bromomethyl group serves as a nucleophilic site for Suzuki-Miyaura cross-coupling reactions, while the difluoromethyl group is known to improve metabolic stability and binding affinity in drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of difluoromethyl groups in drug design. These groups are often incorporated into molecules to enhance their pharmacokinetic properties, such as reducing metabolic clearance. The use of Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate allows researchers to easily introduce this moiety into their synthetic pathways, thereby streamlining the development of potential drug candidates.
In the context of contemporary pharmaceutical research, this compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine core is a common feature in many kinase inhibitors due to its ability to interact favorably with the enzyme's active site. Additionally, the bromo and difluoromethyl groups provide handles for further functionalization, enabling the creation of highly specific inhibitors.
Another area where Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate has made a significant impact is in the development of antiviral agents. The structural features of this compound allow for the design of molecules that can disrupt viral replication cycles. For example, researchers have leveraged its reactivity to develop inhibitors targeting viral proteases and polymerases. These inhibitors are essential in combating emerging viral threats and have shown promise in preclinical studies.
The compound's utility extends beyond antiviral applications. It has also been explored in the synthesis of central nervous system (CNS) drugs. The pyridine scaffold is particularly relevant here, as many CNS-active compounds share this structural motif due to its ability to cross the blood-brain barrier efficiently. Furthermore, the presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity, which is another crucial factor for CNS drug design.
From a synthetic chemistry perspective, Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate offers several advantages. Its multiple reactive sites allow for diverse synthetic strategies, enabling chemists to construct complex molecules with precision. This flexibility is particularly valuable when designing molecules with specific stereochemical requirements or when exploring novel chemical space.
The growing interest in fluorinated compounds has further underscored the importance of Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate. Fluorochemicals are widely recognized for their ability to improve drug efficacy and stability. The incorporation of fluorine atoms into drug molecules can lead to enhanced binding affinity, reduced metabolic degradation, and improved pharmacokinetic profiles. This compound serves as a convenient source for introducing these valuable moieties into synthetic pathways.
In conclusion, Ethyl 2-bromo-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805041-73-9) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and high reactivity make it an indispensable tool for researchers developing novel therapeutic agents across various therapeutic areas. As pharmaceutical science continues to evolve, compounds like this will undoubtedly play a crucial role in advancing our understanding of drug design and development.
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